molecular formula C18H14N6O B396434 methyl -d]pyrimidin-7-one

methyl -d]pyrimidin-7-one

Cat. No.: B396434
M. Wt: 330.3g/mol
InChI Key: XJUAXPVBRZJGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl -d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl -d]pyrimidin-7-one can be synthesized through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . These reactions typically require specific conditions such as high temperatures and the presence of catalysts or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl -d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-chloroperbenzoic acid can yield sulfoxide or sulfone derivatives . Substitution reactions can produce halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

methyl -d]pyrimidin-7-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

methyl -d]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through chemical modifications.

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3g/mol

IUPAC Name

2-methoxy-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C18H14N6O/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

XJUAXPVBRZJGON-UHFFFAOYSA-N

SMILES

COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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